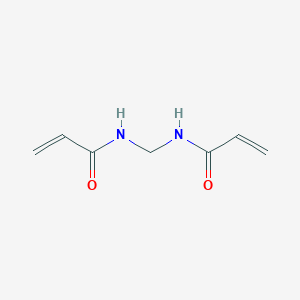















|
REACTION_CXSMILES
|
[C:1]([O:6]C[CH2:8][N:9]=[C:10]=[O:11])(=[O:5])[C:2](C)=[CH2:3].O=C1O[C@H:18]([C@H:20]([CH2:22][OH:23])O)C(O)=C1O.OO.C(O)(=O)[CH:27]=[CH2:28].C[N:32](C=O)C>O>[C:1]([OH:6])(=[O:5])[CH:2]=[CH2:3].[CH2:8]([NH:9][C:10](=[O:11])[CH:27]=[CH2:28])[NH:32][C:22](=[O:23])[CH:20]=[CH2:18]
|


|
Name
|
ion
|
|
Quantity
|
1 g
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
polysuccinimide
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCN=C=O
|
|
Name
|
starch
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2,2-azobisaminodipropane dihydrochloride
|
|
Quantity
|
7.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
|
Name
|
|
|
Quantity
|
57 mg
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 500 ml four-necked flask equipped with a stirrer
|
|
Type
|
ADDITION
|
|
Details
|
were charged
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved at about 60° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
As a result, heat
|
|
Type
|
CUSTOM
|
|
Details
|
was reduced to about 35° C.
|
|
Type
|
ADDITION
|
|
Details
|
The resulting solutions were added to the above aqueous solution
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(NC(C=C)=O)NC(C=C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |